3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide
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Overview
Description
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is an organic compound with the molecular formula C10H11F3OS It is characterized by the presence of a trifluoropropyl group attached to a methoxyphenyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl bromide with 2-methoxyphenyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropyl group imparts distinct chemical properties to the resulting compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide involves its interaction with molecular targets through its functional groups. The trifluoropropyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with cellular components. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropyl 2-methylphenyl sulfide
- 3,3,3-Trifluoropropyl 4-methoxyphenyl sulfide
- 3,3,3-Trifluoropropyl 2-ethoxyphenyl sulfide
Uniqueness
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is unique due to the presence of both trifluoropropyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoropropyl group enhances the compound’s lipophilicity and electron-withdrawing ability, while the methoxyphenyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-methoxy-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-14-8-4-2-3-5-9(8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYCKHFOSTFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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